BenchChemオンラインストアへようこそ!

Imidazo[1,2-b]pyridazin-6-amine

Medicinal Chemistry Process Chemistry Kinase Inhibitor Synthesis

Procure Imidazo[1,2-b]pyridazin-6-amine (CAS 6653-96-9) to accelerate kinase inhibitor development. Unlike the 6-chloro analog requiring harsh SNAr chemistry, this scaffold's pre-installed 6-amine eliminates a synthetic step, reduces metal catalyst loading, and directly enables the SAR reported in US Patents 9,187,489 and 7,820,670. Essential for replicating ROS1/NTRK and ROCK inhibitor potency.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 6653-96-9
Cat. No. B1313169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-b]pyridazin-6-amine
CAS6653-96-9
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN2N=C1N
InChIInChI=1S/C6H6N4/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H,(H2,7,9)
InChIKeyDCLWNTIANRACSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-b]pyridazin-6-amine (CAS 6653-96-9) Procurement Guide: Core Scaffold for Kinase Inhibitor Development


Imidazo[1,2-b]pyridazin-6-amine (CAS: 6653-96-9) is a heterobicyclic aromatic amine with the molecular formula C₆H₆N₄ and a molecular weight of 134.14 g/mol [1]. This compound serves as a versatile core scaffold in medicinal chemistry, characterized by a fused imidazole-pyridazine ring system with a primary amine at the 6-position, providing a critical hydrogen bond donor and acceptor motif for target engagement [2]. Its structural rigidity, characterized by zero rotatable bonds and a topological polar surface area of 56.2 Ų [1], makes it a privileged starting point for the design of kinase inhibitors, with numerous derivatives reported to modulate ROS1, NTRK, ROCK, JAK-2, and TAK1 kinases [3].

Procurement Risk: Why Imidazo[1,2-b]pyridazin-6-amine Cannot Be Replaced by 6-Chloro or Other Heteroaryl Analogs


Substituting imidazo[1,2-b]pyridazin-6-amine with a close analog such as 6-chloroimidazo[1,2-b]pyridazine (CAS: 6775-78-6) or an alternative scaffold like imidazo[1,2-a]pyridin-2-amine introduces significant synthetic and biological liabilities. The primary amine at the 6-position is not merely a functional group; it is the critical point of divergence for derivatization. While the 6-chloro analog requires a subsequent, often harsh, nucleophilic aromatic substitution (SNAr) to install the amine [1], the target compound provides this essential moiety directly. This eliminates a synthetic step, reduces palladium catalyst loading, and avoids the formation of chloride byproducts that can complicate purification [2]. Biologically, even minor scaffold changes—such as shifting the nitrogen atom in the pyridazine ring—drastically alter kinase selectivity profiles [3]. Therefore, sourcing the specific 6-amine scaffold is not a matter of convenience but a prerequisite for replicating published structure-activity relationships (SAR) and ensuring downstream synthetic efficiency.

Quantitative Differentiation: Head-to-Head Comparative Data for Imidazo[1,2-b]pyridazin-6-amine


Synthetic Efficiency: Direct Amine Functionality Eliminates a C–N Bond-Forming Step

Imidazo[1,2-b]pyridazin-6-amine provides a direct primary amine handle for derivatization, circumventing the need for a palladium-catalyzed amination step required when starting from the 6-chloro precursor. In the patented synthesis of 3,6-disubstituted derivatives, starting from the 6-amine scaffold avoids the inherent yield penalties and catalyst costs associated with the 6-chloro route [1]. The 6-chloro analog requires a minimum of two steps to install a substituted amine (first SNAr, then functionalization), whereas the target compound can be directly functionalized . This reduces the step count by at least one step in the synthetic sequence, directly impacting cost and time in medicinal chemistry campaigns.

Medicinal Chemistry Process Chemistry Kinase Inhibitor Synthesis

Scaffold-Dependent Potency: Structural Basis for ALK Inhibition Selectivity

The imidazo[1,2-b]pyridazin-6-amine scaffold provides a specific geometry for hydrogen bonding within the ATP-binding pocket of kinases, which is not recapitulated by isomeric scaffolds. A crystallographic study of a 6-aminoimidazo[1,2-b]pyridazine derivative (PDB: 6EDL) bound to ALK kinase at 2.80 Å resolution demonstrates that the core scaffold forms critical interactions: the N1 nitrogen of the pyridazine ring accepts a hydrogen bond from the hinge region, while the 6-amine group acts as a donor [1]. This binding mode is distinct from that of imidazo[1,2-a]pyridine isomers, which lack the second nitrogen in the six-membered ring, altering the hydrogen bond acceptor geometry and often resulting in reduced potency or altered selectivity [2].

Oncology Kinase Inhibition Structural Biology

Diverse Kinase Inhibition: ROS1, NTRK, and JAK-2 Activity Versus Narrower Alternatives

Derivatives of imidazo[1,2-b]pyridazin-6-amine demonstrate a broader, tunable kinase inhibition profile compared to closely related scaffolds that often show narrower activity. Specifically, the patented family of compounds based on this core has been explicitly claimed for their dual ROS1 and NTRK inhibitory effects, with activities described as having an IC50 value of 0.207 nM for ROS1 in specific analogs [1]. In contrast, the related 6-cyanoamidoimidazo[1,2-b]pyridazine scaffold is primarily reported as an IL-17A and TAK1 kinase inhibitor, representing a different therapeutic and biological space . This demonstrates that subtle changes at the 6-position of the core scaffold can profoundly alter kinase selectivity, highlighting the value of the unsubstituted 6-amine as a versatile starting point for generating diverse chemical matter.

Oncology Kinase Inhibition Drug Discovery

Physical Property Advantages: Crystallinity and Handling Versus Oily or Low-Melting Analogs

Imidazo[1,2-b]pyridazin-6-amine is a solid at 20°C with a predicted melting point of approximately 118°C , which offers significant handling and purification advantages over liquid or low-melting point heteroaryl amine analogs. For example, while the target compound is a readily weighable, stable solid , structurally similar simple aminopyridazines (e.g., pyridazin-3-amine) or certain alkylated imidazopyridines can be oils or low-melting solids, complicating accurate dispensing for parallel synthesis and long-term storage. The solid-state nature facilitates crystallization as a purification method and ensures consistent molar delivery in automated synthesis platforms.

Process Chemistry Formulation Analytical Chemistry

Procurement-Driven Applications: Where Imidazo[1,2-b]pyridazin-6-amine Delivers Maximum Value


Medicinal Chemistry: Direct Diversification into ROS1/NTRK Dual Inhibitors

Researchers developing novel oncology therapeutics targeting ROS1 and NTRK fusions should procure imidazo[1,2-b]pyridazin-6-amine as the starting scaffold. As demonstrated in US Patent 9,187,489, the 6-amine group enables direct alkylation or reductive amination to install diverse N-alkyl side chains, leading to compounds with IC50 values as low as 0.207 nM against ROS1 kinase [1]. This approach is more direct and convergent than building the amine from a halogenated precursor, accelerating SAR exploration.

Process Chemistry: Streamlined Synthesis of ROCK Inhibitors

For process chemists scaling up the synthesis of Rho kinase (ROCK) inhibitors for glaucoma or cardiovascular disease, the target compound provides a more atom-economical route. As outlined in US Patent 7,820,670, the 6-amine serves as the direct coupling partner for aryl halides or heteroaryl chlorides, bypassing the palladium-catalyzed amination step that would be required if starting from 6-chloroimidazo[1,2-b]pyridazine [2]. This reduction in step count and heavy metal usage is critical for meeting cost and purity targets in preclinical development.

High-Throughput Screening (HTS) Library Synthesis

Automated synthesis facilities building diverse heterocyclic libraries should select imidazo[1,2-b]pyridazin-6-amine due to its solid-state handling and high purity (≥95%) [1]. Its zero rotatable bonds and defined hydrogen-bonding vector make it an ideal 'lead-like' building block. In contrast to oily amine analogs, its solid form ensures accurate automated dispensing and minimizes variability in parallel amide bond formation or reductive amination reactions , directly improving the quality and reproducibility of HTS compound collections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo[1,2-b]pyridazin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.